![molecular formula C14H16N6OS B2524095 2-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine CAS No. 1014073-91-6](/img/structure/B2524095.png)
2-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine
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Overview
Description
2-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is a useful research compound. Its molecular formula is C14H16N6OS and its molecular weight is 316.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound was designed and synthesized through various steps with acceptable reaction procedures, resulting in quantitative yields. It was characterized using techniques such as 1H NMR, 13C NMR, IR, HRMS, and ESI–MS spectra . This initial step ensures that we have a well-defined compound for further investigation.
Cytotoxic Activity
Experimental Approach:: The novel derivatives of the compound were screened for their in vitro cell viability/cytotoxicity against the human breast cancer cell line MCF-7. Various concentrations (ranging from 0.625 µM to 10 µM) were tested.
Results::Molecular Modeling and ADME Studies
Background:: Understanding the molecular interactions and pharmacokinetic properties of a compound is essential for drug development.
Approach:: Molecular modeling studies were conducted to explore the binding interactions of the synthesized derivatives with their target proteins. Additionally, ADME (Absorption, Distribution, Metabolism, and Excretion) calculations were performed to assess their pharmacokinetic profiles.
Consistency with Screening Results:: The molecular modeling results aligned with the observed cytotoxic activity, providing insights into the compounds’ mechanisms of action and potential targets .
Conclusion:
The compound “2-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine” shows promise as a cytotoxic agent, especially in specific derivatives. Further studies are warranted to explore its full therapeutic potential and optimize its properties for clinical use.
Mechanism of Action
Target of Action
The primary targets of this compound are the parasites causing leishmaniasis and malaria . These diseases are caused by the protozoan parasites Leishmania and Plasmodium respectively . The compound interacts with these parasites, disrupting their normal functions and leading to their death .
Mode of Action
It is believed that the compound interferes with the parasites’ metabolic processes, leading to their death
Biochemical Pathways
The compound affects the biochemical pathways of the parasites, disrupting their normal functions . This includes interference with the parasites’ ability to synthesize proteins and replicate their DNA . The disruption of these vital processes leads to the death of the parasites .
Pharmacokinetics
It is known that the compound is able to reach the parasites in the body and exert its effects
Result of Action
The result of the compound’s action is the death of the parasites, leading to the resolution of the diseases they cause . This includes the resolution of leishmaniasis and malaria, two serious diseases that affect millions of people worldwide .
Action Environment
The action of the compound can be influenced by various environmental factors. These can include the presence of other medications, the patient’s health status, and the specific strain of the parasite
properties
IUPAC Name |
2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6OS/c1-19-8-11(13(18-19)21-3)12-16-17-14(20(12)2)22-9-10-6-4-5-7-15-10/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKORSOVNODUWNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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